Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a sulfamoylmethyl group at the 2-position and a benzyl carboxylate moiety at the 1-position.
Properties
IUPAC Name |
benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLHUFANCOFLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Routes
Route 1: Mesylation and Sulfamoyl Substitution
Step 1: Synthesis of Benzyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate
Starting with 2-hydroxymethylpyrrolidine, the amine is protected via reaction with benzyl chloroformate in a biphasic system (water/ethyl acetate) under basic conditions (pH 9–11.5). This yields the Cbz-protected intermediate with >90% efficiency.
Reaction Conditions :
- Reagents : Benzyl chloroformate, NaHCO₃.
- Solvent : Ethyl acetate/water.
- Temperature : 0–25°C.
Step 2: Mesylation of the Hydroxymethyl Group
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in the presence of triethylamine. This step achieves near-quantitative conversion due to the high reactivity of mesyl chloride.
Reaction Conditions :
- Reagents : MsCl, Et₃N.
- Solvent : Ethyl acetate.
- Temperature : 0°C to room temperature.
Step 3: Sulfamoyl Group Introduction
The mesylate undergoes nucleophilic displacement with sulfamide (H₂N-SO₂-NH₂) in dimethylformamide (DMF) using cesium carbonate as a base. This step requires careful temperature control to minimize side reactions.
Reaction Conditions :
Route 2: Direct Sulfamoylation via Mitsunobu Reaction
Step 1: Protection of Pyrrolidine Amine
As in Route 1, the pyrrolidine amine is protected with benzyl chloroformate.
Step 2: Mitsunobu Reaction for Sulfamoylmethyl Installation
A Mitsunobu reaction couples 2-hydroxyethylpyrrolidine with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of sulfamoylmethyl diethylphosphonate. This method bypasses the need for mesylation but requires anhydrous conditions.
Reaction Conditions :
Comparative Analysis of Methods
| Parameter | Route 1 (Mesylation) | Route 2 (Mitsunobu) |
|---|---|---|
| Reaction Steps | 3 | 2 |
| Overall Yield | 60–70% | 50–60% |
| Stereocontrol | Moderate | High |
| Scalability | Industrial-friendly | Limited by cost |
| Byproduct Formation | Minimal | Moderate |
Route 1 is favored for large-scale synthesis due to higher yields and reagent availability, while Route 2 offers better stereochemical outcomes for chiral variants.
Critical Reaction Optimization
Solvent Selection
Temperature and Time
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Synthesis
Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate.
- Reduction : Reduction reactions can produce amine derivatives using reducing agents such as sodium borohydride.
- Substitution : It can undergo nucleophilic substitution with amines or thiols, yielding substituted pyrrolidine derivatives.
Biological Research
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The compound interacts with specific molecular targets, inhibiting their activity and modulating biochemical pathways. This interaction is crucial for developing therapeutic agents targeting various diseases.
Case Study: Enzyme Inhibition
Research has demonstrated that compounds similar to this compound exhibit potent inhibition of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. These compounds are being explored for their utility in treating conditions like hyperlipidemia and hypercholesterolemia .
Medicinal Applications
The medicinal potential of this compound is noteworthy, particularly in cancer treatment. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.
Case Study: Anticancer Activity
In one study, a series of pyrrolidine derivatives were synthesized and evaluated for their anticancer activity against human tumor cell lines (HeLa, HCT-116, and MCF-7). The most active compounds exhibited significant cytotoxicity and induced apoptosis, highlighting the therapeutic promise of this class of compounds .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its ability to serve as a versatile intermediate makes it valuable for synthesizing various chemical products.
Mechanism of Action
The mechanism of action of Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Substituent Diversity
- Benzyl 2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate (6p) : Contains a methoxycarbonylphenyl group at the 2-position. The electron-withdrawing ester group may reduce pyrrolidine ring basicity compared to the sulfamoylmethyl substituent .
- Benzyl 2-(4-(phenylsulfonyl)phenyl)pyrrolidine-1-carboxylate (6q) : Features a phenylsulfonyl group, which shares sulfonamide-like properties with the target compound but lacks the NH₂ moiety. This difference could alter solubility and biological interactions .
- Benzyl 2-((tert-butyldiphenylsilyl)ethynyl)pyrrolidine-1-carboxylate (4n) : An ethynyl group with bulky silyl protection introduces steric hindrance, contrasting with the compact sulfamoylmethyl group. Such steric effects may influence reaction kinetics .
Stereochemical Considerations
- (S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate (): The (S)-configuration highlights the role of stereochemistry in binding affinity, a factor that may apply to the target compound if synthesized enantioselectively .
Physical and Spectroscopic Properties
NMR Characteristics
- 6p and 6q : Both show two sets of signals in $^1$H and $^13$C NMR due to rotamers from restricted rotation of the tertiary amide .
- 4n and 4o : Ethynyl groups produce distinct IR stretches (~2100 cm$^{-1}$ for C≡C) and upfield-shifted proton signals in NMR .
- Target Compound : The sulfamoylmethyl group would likely show NH₂ proton signals (~6–7 ppm) and SO₂ vibrations in IR (~1350–1150 cm$^{-1}$).
Biological Activity
Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, a sulfamoyl group, and a benzyl ester moiety, which contribute to its biological properties.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and molecular targets. The sulfamoyl group is known for its ability to form covalent bonds with various biomolecules, potentially leading to inhibition or modulation of enzyme activity. This characteristic suggests that the compound may have applications in targeting specific pathways in disease processes, particularly in cancer and inflammatory conditions .
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer (HCC1954) and gastric cancer (NCI-N87) cell lines, with IC50 values indicating effective concentrations for therapeutic potential .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in relevant biological models. This activity could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxic | HCC1954 (Breast Cancer) | 12.5 | |
| Cytotoxic | NCI-N87 (Gastric Cancer) | 15.0 | |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 10.0 |
Experimental Evidence
In a study assessing the cytotoxic effects of this compound on HCC1954 cells, the compound was administered at various concentrations over 48 hours. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited characteristics of apoptosis, including annexin V positivity and increased sub-G1 population .
Similarly, anti-inflammatory assays using RAW 264.7 macrophages showed that treatment with the compound resulted in reduced levels of nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This effect highlights the potential of this compound as a therapeutic agent for managing inflammation-related diseases.
Q & A
Q. What are the standard protocols for synthesizing Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate, and how is purity ensured?
Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:
- Step 1: Protection of the pyrrolidine nitrogen using benzyl chloroformate in the presence of a base (e.g., triethylamine) .
- Step 2: Introduction of the sulfamoylmethyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
- Purification: Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity. Purity is confirmed via HPLC and NMR spectroscopy .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- IR Spectroscopy: Key functional groups (e.g., carbonyl at ~1700 cm, sulfonamide at ~1300 cm) are validated .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) .
Q. What are the primary chemical properties relevant to its handling in laboratory settings?
Key properties include:
- Solubility: Moderately soluble in DMSO and ethanol but poorly in water, necessitating organic solvents for in vitro assays .
- Stability: Hydrolytically sensitive under acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .
- Reactivity: The sulfamoyl group participates in nucleophilic substitutions, enabling derivatization for structure-activity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)) for coupling steps, as they enhance efficiency in forming C–S bonds .
- Solvent Optimization: Replace traditional solvents (THF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Flow Chemistry: Continuous flow reactors reduce side reactions and improve scalability for industrial applications .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
- Orthogonal Assays: Combine enzymatic assays (e.g., prolyl endopeptidase inhibition) with cellular models (e.g., HEK293 cells) to validate target engagement .
- Structural Analysis: Use X-ray crystallography or molecular docking to assess binding modes. For example, steric hindrance from the benzyl group may reduce efficacy in certain conformations .
- Metabolite Profiling: LC-MS/MS can identify degradation products that may interfere with activity measurements .
Q. What strategies are effective in designing derivatives to enhance pharmacological properties?
- Bioisosteric Replacement: Substitute the sulfamoyl group with phosphonate or carboxylate moieties to improve solubility .
- Stereochemical Modifications: Synthesize enantiomers (e.g., (R)- vs. (S)-pyrrolidine) to explore chirality-dependent activity .
- Prodrug Approaches: Introduce labile esters (e.g., acetyl) to enhance bioavailability .
Q. How do structural analogs of this compound compare in terms of target selectivity?
Comparative studies using analogs like Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate reveal:
Q. What methodologies are recommended for studying its mechanism of action in complex biological systems?
- Pull-Down Assays: Use biotinylated probes to isolate protein targets from cell lysates .
- Kinetic Studies: Measure enzyme inhibition (e.g., values) under varying pH and temperature conditions .
- In Vivo Imaging: Radiolabel the compound with F for PET imaging to track biodistribution .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Force Field Adjustments: Refine molecular dynamics simulations using AMBER or CHARMM to better model flexible pyrrolidine rings .
- Solvent Effects: Include explicit solvent molecules (e.g., water, DMSO) in docking studies to improve accuracy .
- Experimental Validation: Use surface plasmon resonance (SPR) to measure binding kinetics and reconcile computational models .
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC and Hill coefficients .
- Bootstrap Analysis: Assess confidence intervals for IC values in triplicate experiments .
- Meta-Analysis: Aggregate data from multiple studies to identify trends in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
